(4-(morpholinosulfonyl)phenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
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Description
(4-(morpholinosulfonyl)phenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C21H22N4O6S2 and its molecular weight is 490.55. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound contains an imidazole ring, which is a common structure in many biologically active molecules . Imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of action
The mode of action of imidazole derivatives can vary greatly depending on their specific structures and targets. For example, some imidazole derivatives act by inhibiting certain enzymes, while others might interact with cell membrane components or DNA .
Biochemical pathways
The specific biochemical pathways affected by this compound would depend on its exact targets. Given the wide range of activities associated with imidazole derivatives, it could potentially affect multiple pathways .
Pharmacokinetics
Many imidazole derivatives are known to be well absorbed and distributed in the body, and they are often metabolized by the liver .
Result of action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Given the activities associated with imidazole derivatives, it could potentially have a wide range of effects .
Action environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other substances. These factors could affect the compound’s solubility, stability, and ability to reach its targets .
Properties
IUPAC Name |
(4-morpholin-4-ylsulfonylphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O6S2/c26-20(17-3-7-19(8-4-17)33(29,30)23-11-13-31-14-12-23)24-10-9-22-21(24)32-15-16-1-5-18(6-2-16)25(27)28/h1-8H,9-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVGQHGDUWXHBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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